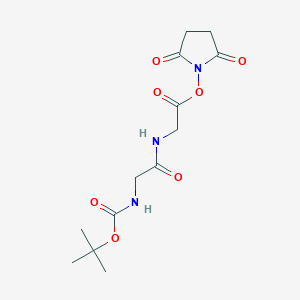
Boc-Gly-Gly-OSu
描述
Boc-Gly-Gly-OSu, also known as tert-butyloxycarbonyl-glycyl-glycine N-hydroxysuccinimide ester, is a compound widely used in peptide synthesis. It serves as a reagent for the introduction of the Boc (tert-butyloxycarbonyl) protecting group to amino acids and peptides. This protecting group is essential in organic synthesis to prevent unwanted reactions at the amino group during peptide bond formation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gly-Gly-OSu typically involves the reaction of Boc-Gly-Gly-OH (tert-butyloxycarbonyl-glycyl-glycine) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated ester. The general reaction scheme is as follows:
- Dissolve Boc-Gly-Gly-OH and NHS in anhydrous dichloromethane.
- Add DCC to the solution and stir at room temperature for several hours.
- Filter off the dicyclohexylurea byproduct.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of byproducts.
化学反应分析
Types of Reactions
Boc-Gly-Gly-OSu undergoes several types of chemical reactions, including:
Substitution Reactions: The activated ester group (OSu) can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form Boc-Gly-Gly-OH and N-hydroxysuccinimide.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, dimethylformamide (DMF), and acetonitrile.
Catalysts: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
Amides: Formed by the reaction of this compound with amines.
Hydrolyzed Products: Boc-Gly-Gly-OH and N-hydroxysuccinimide.
科学研究应用
Boc-Gly-Gly-OSu is extensively used in scientific research, particularly in the fields of:
Chemistry: As a reagent in peptide synthesis and the preparation of Boc-protected amino acids.
Biology: In the study of protein-protein interactions and the synthesis of peptide-based inhibitors.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and biotechnological products.
作用机制
The mechanism of action of Boc-Gly-Gly-OSu involves the formation of a stable amide bond with nucleophiles. The carboxyl group of the Boc-Gly-Gly moiety reacts with the amino group of the nucleophile, resulting in the formation of an amide bond. This reaction is facilitated by the presence of the N-hydroxysuccinimide ester, which acts as an activating group, making the carboxyl group more reactive.
相似化合物的比较
Similar Compounds
Boc-Gly-OSu: Similar to Boc-Gly-Gly-OSu but with a single glycine residue.
Fmoc-Gly-Gly-OSu: Uses the fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Cbz-Gly-Gly-OSu: Uses the benzyloxycarbonyl (Cbz) protecting group instead of Boc.
Uniqueness
This compound is unique due to its specific structure, which includes two glycine residues and the Boc protecting group. This structure provides enhanced stability and reactivity compared to similar compounds, making it a valuable reagent in peptide synthesis.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O7/c1-13(2,3)22-12(21)15-6-8(17)14-7-11(20)23-16-9(18)4-5-10(16)19/h4-7H2,1-3H3,(H,14,17)(H,15,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFADWSLCJBFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















